

N-Demethyl-N-formylolanzapine-d8: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Demethyl-N-formylolanzapine-d8*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Demethyl-N-formylolanzapine-d8**, a deuterated analog of an olanzapine metabolite. This document details the synthetic pathway, experimental protocols, and analytical characterization, presenting data in a clear and accessible format. The inclusion of detailed methodologies and visual workflows is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

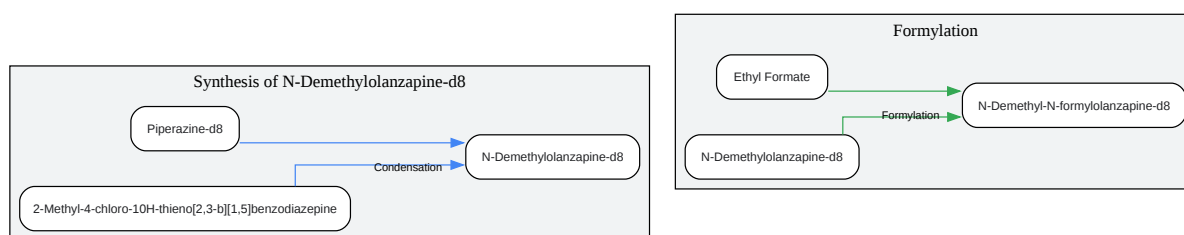
Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The metabolism of olanzapine is complex, involving multiple enzymatic pathways. One of the primary metabolites is N-desmethyl olanzapine, formed through oxidative metabolism, primarily by the cytochrome P450 isoform CYP1A2.^[1] The formylated version of this metabolite, N-demethyl-N-formylolanzapine, is also of significant interest. Isotope-labeled internal standards, such as **N-Demethyl-N-formylolanzapine-d8**, are crucial for quantitative bioanalytical assays using mass spectrometry, enabling accurate determination of metabolite concentrations in biological matrices.

This guide outlines a plausible synthetic route and characterization profile for **N-Demethyl-N-formylolanzapine-d8**, based on established chemical principles and available literature on related compounds.

Synthesis

The synthesis of **N-Demethyl-N-formylolanzapine-d8** can be conceptualized as a two-step process starting from a key intermediate, which itself is synthesized from commercially available starting materials. The overall synthetic workflow is depicted below.



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Figure 1: Synthetic workflow for **N-Demethyl-N-formylolanzapine-d8**.

Experimental Protocol: Synthesis of N-Demethylolanzapine-d8

This procedure describes the condensation of 2-methyl-4-chloro-10H-thieno[2,3-b][2,3]benzodiazepine with deuterated piperazine.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-chloro-10H-thieno[2,3-b][2,3]benzodiazepine (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).
- **Addition of Reagent:** Add piperazine-d8 (1.2 equivalents) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up:** After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Demethylolanzapine-d8.

Experimental Protocol: Formylation of N-Demethylolanzapine-d8

This procedure is adapted from a known method for the formylation of N-demethylolanzapine. [\[4\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve N-Demethylolanzapine-d8 (1 equivalent) in a mixture of ethyl formate and a suitable co-solvent like tetrahydrofuran (THF). [\[4\]](#)
- **Reaction Conditions:** Heat the solution to reflux and maintain for 12-18 hours. [\[4\]](#) The reaction progress should be monitored by TLC or LC-MS.
- **Isolation:** Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- **Purification:** The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield **N-Demethyl-N-formylolanzapine-d8**.

Characterization

The structural confirmation and purity assessment of the synthesized **N-Demethyl-N-formylolanzapine-d8** are critical. The following analytical techniques are typically employed.

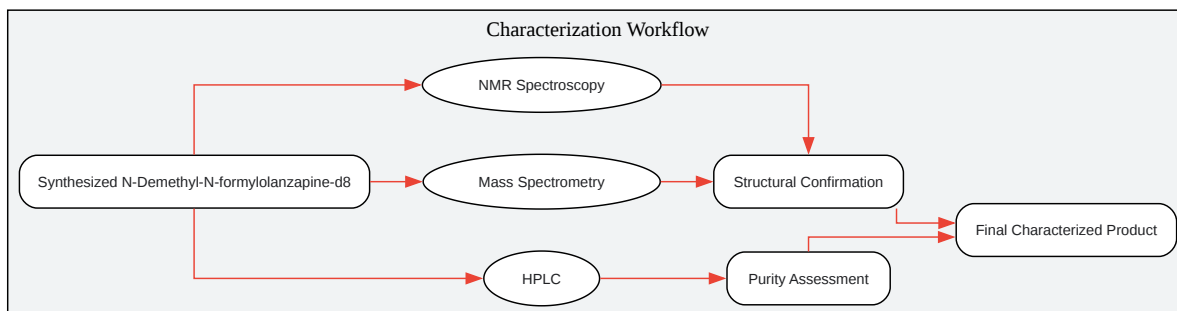
Characterization Data

The expected analytical data for **N-Demethyl-N-formylolanzapine-d8** are summarized in the table below. The exact values for NMR and MS would need to be determined experimentally.

Parameter	Value
Chemical Name	4-(2-Methyl-10H-thieno[2,3-b][2][3]benzodiazepin-4-yl)-1-piperazinecarboxaldehyde-d8
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS
Molecular Weight	334.47 g/mol [4]
CAS Number (Unlabeled)	639460-79-0[3]
Appearance	Off-white to yellow solid
¹ H NMR (Representative)	Signals corresponding to the aromatic and methyl protons of the thienobenzodiazepine core and the formyl proton. The piperazine region would show an absence of proton signals due to deuteration.
¹³ C NMR (Representative)	Signals corresponding to all 17 carbon atoms in the molecule.
Mass Spectrometry (ESI+)	Expected [M+H] ⁺ ion at m/z 335.5. Fragmentation pattern would be characteristic of the olanzapine core structure.
Purity (HPLC)	≥98%

Analytical Methods

A general workflow for the characterization of the final product is presented below.



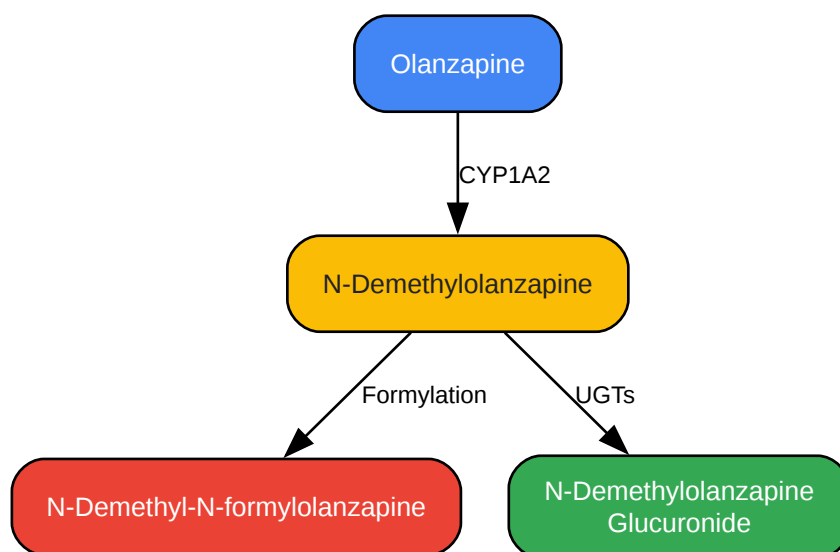
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Figure 2: General workflow for the analytical characterization.

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method with UV detection is used to determine the purity of the synthesized compound. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or ammonium acetate) on a C18 column is typically effective.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which provides further structural evidence.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for the definitive structural elucidation of the molecule. The absence of proton signals in the piperazine region of the ^1H NMR spectrum confirms the incorporation of deuterium.

Metabolic Context

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine. Understanding its position in the metabolic pathway is crucial for its application in pharmacokinetic studies.



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Figure 3: Simplified metabolic pathway of olanzapine.

Olanzapine undergoes N-demethylation to form N-desmethyl olanzapine.[1] This active metabolite can then be further metabolized, for example, through formylation to produce N-demethyl-N-formylolanzapine, or through conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[5]

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of **N-Demethyl-N-formylolanzapine-d8**. The detailed protocols and structured data are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The availability of high-purity, well-characterized, isotope-labeled standards is paramount for the advancement of drug development and clinical research.

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